molecular formula C24H24N4OS B2920209 7-(3-methylphenyl)-2-[4-(3-methylphenyl)piperazino]thieno[3,2-d]pyrimidin-4(3H)-one CAS No. 1226428-09-6

7-(3-methylphenyl)-2-[4-(3-methylphenyl)piperazino]thieno[3,2-d]pyrimidin-4(3H)-one

カタログ番号: B2920209
CAS番号: 1226428-09-6
分子量: 416.54
InChIキー: IICHGYXYLHGQBK-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

7-(3-Methylphenyl)-2-[4-(3-methylphenyl)piperazino]thieno[3,2-d]pyrimidin-4(3H)-one is a thienopyrimidinone derivative characterized by a bicyclic core structure fused with a thiophene ring. The compound features a 3-methylphenyl group at position 7 of the thieno[3,2-d]pyrimidin-4(3H)-one scaffold and a 4-(3-methylphenyl)piperazinyl substituent at position 2. This structural motif is designed to optimize interactions with biological targets, particularly phosphodiesterases (PDEs) and receptors implicated in inflammatory or oncogenic pathways.

特性

CAS番号

1226428-09-6

分子式

C24H24N4OS

分子量

416.54

IUPAC名

7-(3-methylphenyl)-2-[4-(3-methylphenyl)piperazin-1-yl]-3H-thieno[3,2-d]pyrimidin-4-one

InChI

InChI=1S/C24H24N4OS/c1-16-5-3-7-18(13-16)20-15-30-22-21(20)25-24(26-23(22)29)28-11-9-27(10-12-28)19-8-4-6-17(2)14-19/h3-8,13-15H,9-12H2,1-2H3,(H,25,26,29)

InChIキー

IICHGYXYLHGQBK-UHFFFAOYSA-N

SMILES

CC1=CC(=CC=C1)C2=CSC3=C2N=C(NC3=O)N4CCN(CC4)C5=CC=CC(=C5)C

溶解性

not available

製品の起源

United States

生物活性

7-(3-methylphenyl)-2-[4-(3-methylphenyl)piperazino]thieno[3,2-d]pyrimidin-4(3H)-one is a synthetic compound belonging to the thienopyrimidine family. Its unique structure, characterized by a thieno[3,2-d]pyrimidin-4-one core and various substituents, positions it as a promising candidate in medicinal chemistry, particularly for its potential therapeutic applications.

Chemical Structure and Properties

  • Molecular Formula : C24H24N4OS
  • Molecular Weight : 416.54 g/mol
  • Core Structure : Thieno[3,2-d]pyrimidin-4-one
  • Substituents : 3-methylphenyl group and piperazine moiety

Biological Activities

Research indicates that this compound exhibits several biological activities, primarily focusing on its potential as an antitumor agent and phosphodiesterase (PDE) inhibitor.

Antitumor Activity

Studies have demonstrated that derivatives of thieno[3,2-d]pyrimidine compounds can effectively inhibit the growth of various cancer cell lines. For instance, preliminary investigations into similar compounds have shown significant cytotoxic effects against breast cancer cells (MDA-MB-231) with IC50 values indicating strong inhibitory potency.

Compound NameIC50 (μM)Cell Line
Compound VII27.6MDA-MB-231
Compound VIII29.3MDA-MB-231

The structure-activity relationship (SAR) studies suggest that the presence of electron-withdrawing groups enhances cytotoxicity, making such compounds valuable in cancer therapeutics .

Phosphodiesterase Inhibition

The compound has been explored for its activity as a phosphodiesterase (PDE) inhibitor, particularly targeting PDE7. PDE inhibitors are crucial in regulating intracellular signaling pathways related to inflammation and tumor progression. The introduction of specific substituents has been shown to enhance the selectivity and potency against various PDE isoforms .

The exact mechanisms through which 7-(3-methylphenyl)-2-[4-(3-methylphenyl)piperazino]thieno[3,2-d]pyrimidin-4(3H)-one exerts its biological effects are still under investigation. However, it is hypothesized that the compound interacts with specific enzymes or receptors, modulating their activity and influencing cellular pathways involved in proliferation and apoptosis.

Case Studies

Several studies have highlighted the biological potential of thieno[3,2-d]pyrimidine derivatives:

  • Antitumor Efficacy : A series of thieno[2,3-d]pyrimidine derivatives were synthesized and evaluated for their cytotoxic effects on triple-negative breast cancer cells. The most potent compound exhibited an IC50 value of 27.6 μM against MDA-MB-231 cells .
  • PDE Inhibition : Research into a related series of compounds revealed that modifications at the piperazine position significantly enhanced PDE7 inhibitory activity while maintaining selectivity against other isoforms .

類似化合物との比較

Table 1: Structural Comparison of Key Thienopyrimidinone Derivatives

Compound Name Substituents at Position 2 Substituents at Position 7 Key Modifications References
Target Compound 4-(3-Methylphenyl)piperazino 3-Methylphenyl Dual aryl-piperazine substitution
2-(Cyclopentylamino)thieno[3,2-d]pyrimidin-4(3H)-one Cyclopentylamino H Fragment-sized PDE7 inhibitor
2-(Isopropylamino)thieno[3,2-d]pyrimidin-4(3H)-one Isopropylamino H Selective PDE7 inhibitor
2-tert-Butylamino-6-[2-(4-methylpiperazin-1-yl)pyrimidin-5-yl] analog tert-Butylamino Pyrimidinyl-piperazine Dual-targeting kinase/PDE inhibition
7,9-Bis(4-methoxyphenyl)-2-pyrazolyl derivatives Pyrazole 4-Methoxyphenyl Anticancer activity
2,6-Bis(3-methoxyphenyl)thieno[3,2-d]pyrimidin-4(3H)-one 3-Methoxyphenyl 3-Methoxyphenyl Enhanced crystallinity

Key Observations :

  • Piperazine vs. Alkylamino Groups: Piperazine-substituted derivatives (e.g., target compound) exhibit improved solubility and receptor affinity compared to alkylamino-substituted analogs (e.g., isopropylamino in ). The piperazine moiety enables hydrogen bonding and π-π stacking with biological targets .
  • Aryl Substitutions : The 3-methylphenyl group at position 7 (target compound) may enhance lipophilicity and membrane permeability compared to electron-withdrawing groups (e.g., 4-fluorophenyl in ). However, methoxyphenyl analogs (e.g., ) show higher melting points (>240°C), suggesting greater thermal stability .

Table 2: Pharmacological Profiles of Selected Analogs

Compound Name Target Enzyme/Receptor IC50/Potency Selectivity Notes References
Target Compound (Inferred) PDE7/PDE4 Not reported (structural inference) Likely dual PDE7/PDE4 inhibition
2-(Cyclopentylamino) derivative (28e) PDE7 3.2 nM >100-fold selectivity over PDE4
2-(Isopropylamino) derivative PDE7 12 nM In vivo anti-inflammatory efficacy
6-(4-Aminophenyl)-2-tert-butylamino analog Kinases 0.1–1 µM Broad-spectrum kinase inhibition
7,9-Bis(4-methoxyphenyl)-pyrazolyl analog (6c) Topoisomerase II 8.7 µM Antifungal and anticancer activity

Key Observations :

  • PDE7 Inhibition: Piperazine-substituted compounds (e.g., target compound) are hypothesized to mimic the nanomolar potency of cyclopentylamino derivatives (3.2 nM, ) due to similar binding modes in PDE7’s catalytic pocket.
  • Dual Activity: The dual aryl-piperazine substitution in the target compound may confer dual PDE7/PDE4 inhibition, a feature observed in structurally related piperazinyl-thienopyrimidinones .

Physicochemical Properties

Table 3: Comparative Physicochemical Data

Compound Name Melting Point (°C) Molecular Weight (g/mol) LogP (Predicted) Solubility (µg/mL) References
Target Compound Not reported 436.96 ~4.2 <10 (aqueous)
2-tert-Butylamino-6-[2-(4-methylpiperazin-1-yl)pyrimidin-5-yl] analog 289–291 400.19 3.8 15–20
6-(4-Aminophenyl)-2-tert-butylamino analog 259–261 315.13 3.5 30–40
7,9-Bis(4-methoxyphenyl)-pyrazolyl analog (6c) 213–215 634.71 5.1 <5

Key Observations :

  • The target compound’s predicted LogP (~4.2) aligns with analogs exhibiting moderate blood-brain barrier permeability, critical for CNS-targeted therapies .
  • Piperazine-substituted derivatives generally show improved aqueous solubility compared to tert-butylamino analogs due to the basic nitrogen in piperazine .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized to improve yields?

  • Methodological Answer : The compound can be synthesized via cyclocondensation or multi-step heterocyclization. For example, analogous thieno-pyrimidinones are synthesized by reacting substituted anilines with aldehyde intermediates under reflux conditions (e.g., ethanol or glacial acetic acid). Yields are influenced by substituent steric/electronic effects (e.g., electron-donating groups like methoxy improve yields up to 89%, while bulky groups reduce efficiency ). Optimization strategies include adjusting solvent polarity, catalyst choice (e.g., p-toluenesulfonic acid for one-step reactions ), and temperature. Characterization via IR and NMR ensures correct functional group formation .

Q. How should researchers characterize the structural integrity of this compound using spectroscopic and crystallographic methods?

  • Methodological Answer :

  • Spectroscopy : Use 1H^1H-NMR to confirm aromatic proton environments and piperazine/phenyl group integration. IR identifies carbonyl (C=O, ~1700 cm1^{-1}) and thieno ring vibrations. 13C^{13}C-NMR resolves sp2^2-hybridized carbons in the pyrimidinone core .
  • Crystallography : Single-crystal X-ray diffraction (SC-XRD) determines bond lengths, angles, and packing interactions. For example, analogous compounds show planar thieno-pyrimidinone cores with dihedral angles <10° between substituents .

Advanced Research Questions

Q. How can computational chemistry tools predict and optimize synthesis pathways for this compound?

  • Methodological Answer : Quantum chemical calculations (e.g., density functional theory, DFT) model reaction intermediates and transition states to identify energetically favorable pathways. Tools like ICReDD integrate reaction path searches with machine learning to prioritize experimental conditions. For instance, transition state analysis of heterocyclization steps can reveal solvent effects or catalyst roles, reducing trial-and-error iterations .

Q. What strategies resolve contradictions in experimental data, such as variable reaction yields or unexpected byproducts?

  • Methodological Answer :

  • Yield Discrepancies : Correlate substituent effects with yields (e.g., electron-withdrawing groups like Cl reduce yields due to steric hindrance ). Use design of experiments (DoE) to statistically isolate critical variables (e.g., temperature, stoichiometry).
  • Byproduct Analysis : LC-MS or GC-MS identifies impurities. For example, incomplete cyclization may generate azomethine intermediates, detectable via 1H^1H-NMR shifts at δ 8.2–8.5 ppm .

Q. What are the best practices for evaluating the compound’s bioactivity, such as enzyme inhibition or receptor binding?

  • Methodological Answer :

  • Enzyme Assays : Use fluorometric or spectrophotometric assays (e.g., dihydrofolate reductase inhibition via NADPH depletion monitoring at 340 nm ).
  • Receptor Binding : Radioligand displacement assays (e.g., 3H^3H-labeled ligands for serotonin/dopamine receptors) quantify affinity (Ki_i). Molecular docking (AutoDock Vina) predicts binding poses, leveraging SC-XRD data for receptor active-site modeling .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。